Cas no 23975-60-2 (1,3-Butanedione, 1-(2-chlorophenyl)-4,4,4-trifluoro-)
1,3-Butanedione, 1-(2-chlorophenyl)-4,4,4-trifluoro- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Butanedione, 1-(2-chlorophenyl)-4,4,4-trifluoro-
- 1-(2-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE
- (2'-ClC6H4)COCH2COCF3
- 1-(2-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione
- 1-(2-chloro-phenyl)-4,4,4-trifluoro-butane-1,3-dione
- DTXSID10578164
- AB90296
- FS-5126
- CS-0433535
- F78929
- 1-(2-Chlorobenzoyl)-3,3,3-trifluoroacetone
- AKOS000210796
- DB-017102
- SCHEMBL1923885
- 23975-60-2
- YAA97560
-
- MDL: MFCD03420695
- Inchi: 1S/C10H6ClF3O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
- InChI Key: LDOOWVILVJMIPB-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(CC(C(F)(F)F)=O)=O
Computed Properties
- Exact Mass: 250.00100
- Monoisotopic Mass: 250.0008416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Boiling Point: 116°C/1mm
- PSA: 34.14000
- LogP: 3.04420
1,3-Butanedione, 1-(2-chlorophenyl)-4,4,4-trifluoro- Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1,3-Butanedione, 1-(2-chlorophenyl)-4,4,4-trifluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033061-1g |
1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione |
23975-60-2 | 98% | 1g |
£61.00 | 2022-03-01 | |
| Fluorochem | 033061-5g |
1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione |
23975-60-2 | 98% | 5g |
£197.00 | 2022-03-01 | |
| Fluorochem | 033061-25g |
1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione |
23975-60-2 | 98% | 25g |
£919.00 | 2022-03-01 | |
| Chemenu | CM313469-10g |
1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione |
23975-60-2 | 95% | 10g |
$380 | 2021-08-18 | |
| Chemenu | CM313469-10g |
1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione |
23975-60-2 | 95% | 10g |
$380 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1252060-250mg |
1-(2-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE |
23975-60-2 | 98% | 250mg |
$250 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1252060-1g |
1-(2-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE |
23975-60-2 | 98% | 1g |
$145 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1252060-5g |
1-(2-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE |
23975-60-2 | 98% | 5g |
$285 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1252060-25g |
1-(2-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE |
23975-60-2 | 98% | 25g |
$700 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1252060-100g |
1-(2-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE |
23975-60-2 | 98% | 100g |
$5335 | 2023-05-17 |
1,3-Butanedione, 1-(2-chlorophenyl)-4,4,4-trifluoro- Suppliers
1,3-Butanedione, 1-(2-chlorophenyl)-4,4,4-trifluoro- Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 1,3-Butanedione, 1-(2-chlorophenyl)-4,4,4-trifluoro-
Introduction to 1,3-Butanedione, 1-(2-chlorophenyl)-4,4,4-trifluoro- (CAS No. 23975-60-2)
1,3-Butanedione, 1-(2-chlorophenyl)-4,4,4-trifluoro- (CAS No. 23975-60-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as 1-(2-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
The molecular formula of 1-(2-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione is C9H6ClF3O2, with a molecular weight of approximately 238.59 g/mol. The presence of a chlorophenyl group and trifluoromethyl substituents imparts distinct chemical and physical properties to this compound. These functional groups contribute to its stability and reactivity, making it an attractive candidate for various applications in drug discovery and development.
In terms of chemical synthesis, 1-(2-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione can be prepared through several routes. One common method involves the reaction of 2-chlorobenzoyl chloride with trifluoroacetic anhydride in the presence of a suitable base. This reaction typically yields high purity and yield of the desired product. Another approach involves the condensation of 2-chlorobenzoyl chloride with trifluoroacetyl chloride followed by dehydration to form the diketone. These synthetic methods are well-documented in the literature and have been optimized for large-scale production.
The biological activities of 1-(2-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione have been extensively studied in recent years. Research has shown that this compound exhibits potent inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its ability to inhibit the activity of aldose reductase (AR), an enzyme implicated in diabetic complications such as neuropathy and retinopathy. The mechanism of action involves the formation of a stable complex between the compound and the enzyme's active site, thereby preventing substrate binding and catalysis.
Beyond its enzymatic inhibition properties, 1-(2-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione has also shown promise as an antiproliferative agent against cancer cells. In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades. These findings suggest potential therapeutic applications in cancer treatment and warrant further investigation in preclinical models.
In addition to its direct biological effects, 1-(2-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione has been explored as a lead compound for drug design and optimization. Its unique structural features provide a scaffold for the development of more potent and selective analogs with improved pharmacological profiles. For example, researchers have synthesized derivatives by modifying the chlorophenyl or trifluoromethyl groups to enhance solubility or target specificity. These efforts have led to the identification of several promising candidates for further preclinical evaluation.
The safety profile of 1-(2-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione is another critical aspect that has been investigated in preclinical studies. Toxicological assessments have generally shown low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive safety evaluations are essential before advancing to clinical trials. Ongoing research aims to address potential side effects and optimize dosing regimens to ensure safe and effective use in clinical settings.
In conclusion, 1-(2-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione (CAS No. 23975-60-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct properties that make it an attractive candidate for various applications. Recent studies have highlighted its enzymatic inhibition capabilities and antiproliferative effects on cancer cells. As research continues to advance our understanding of this compound's biological activities and safety profile, it holds promise for contributing to the development of novel therapeutic agents for a range of diseases.
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